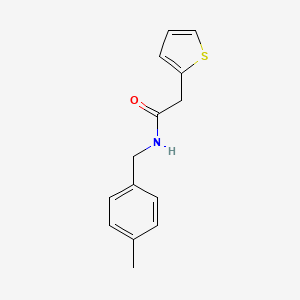
N-(4-methylbenzyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-(2-thienyl)acetamide, also known as 4-MTA, is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its psychoactive effects. However, due to its potential for severe side effects, it was banned in many countries.
科学的研究の応用
NMDA Receptor Modulation
N-(4-methylbenzyl)-2-(2-thienyl)acetamide is involved in research related to its impact on the N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical in the neurological system for memory and learning. One study highlighted the role of NMDA receptor-modulating drugs in treating depression, noting significant improvements in depressive symptoms after administering ketamine, which acts on these receptors (Berman et al., 2000).
Glutamate Systems in Major Depression
The glutamate systems, which are the primary mediators of excitatory signals in the nervous system and are involved in most aspects of normal brain function including cognition, memory, and learning, are implicated in the pathophysiology of major depression. The study on ketamine, an NMDA receptor antagonist, provided insights into the potential role of NMDA receptor-modulating drugs in depression, indicating the involvement of glutamate systems in the condition and its treatment (Berman et al., 2000).
Antidepressant Effects
The antidepressant effects of NMDA receptor antagonists like ketamine have been documented in a placebo-controlled, double-blinded trial, where subjects with major depression showed significant improvement in depressive symptoms. This underscores the potential of NMDA receptor-modulating drugs as a new direction for antidepressant therapy (Berman et al., 2000).
Novel Model of Oxidative Stress
Research has also explored the role of this compound in oxidative stress models. One study involving paracetamol (acetaminophen), a compound with structural similarities, suggested that its metabolites, distinct from known phase I and phase II metabolites, could represent a novel model of oxidative stress in humans. The study proposed the use of LC-MS/MS and GC-MS/MS for the quantitative determination of these metabolites, hinting at a broader application in studying oxidative stress and its implications in health and disease (Trettin et al., 2014).
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)10-15-14(16)9-13-3-2-8-17-13/h2-8H,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVAWNDMFRWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)
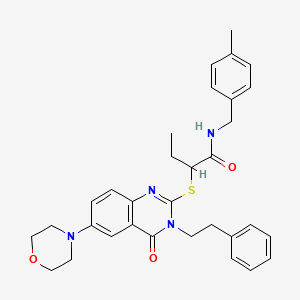
![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)
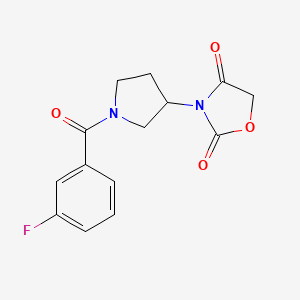
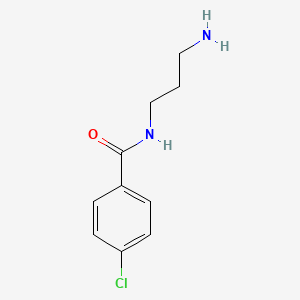
![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)
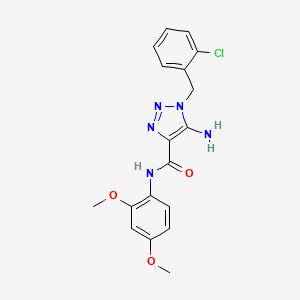
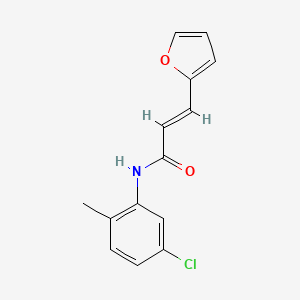
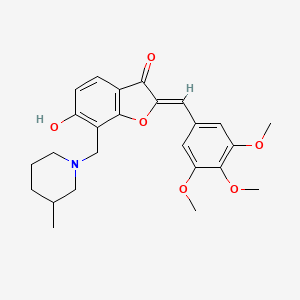

![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2652222.png)